molecular formula C16H23ClN2O5S B11247570 7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11247570
M. Wt: 390.9 g/mol
InChI Key: BPXMNFOBRZFLTB-UHFFFAOYSA-N
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Description

7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a chloro group, an ethoxypropyl chain, a methylsulfonyl group, and a benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain can be attached through an alkylation reaction using an appropriate alkylating agent, such as ethyl bromide or ethyl iodide.

    Incorporation of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic or basic conditions, water, heat.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: New derivatives with different substituents replacing the chloro group.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can be compared with other similar compounds, such as:

    7-chloro-N-(3-ethoxypropyl)quinolin-4-amine: Shares the ethoxypropyl chain and chloro group but differs in the core structure.

    5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chloro group and ethoxypropyl chain.

    N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chloro group.

The uniqueness of this compound lies in its combination of functional groups and the benzoxazepine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H23ClN2O5S

Molecular Weight

390.9 g/mol

IUPAC Name

7-chloro-N-(3-ethoxypropyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C16H23ClN2O5S/c1-3-23-10-4-8-18-16(20)15-7-9-19(25(2,21)22)13-11-12(17)5-6-14(13)24-15/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,18,20)

InChI Key

BPXMNFOBRZFLTB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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